PenPTC
Overview
Description
It belongs to the class of organic thin-film transistors (OTFT) and organic field-effect transistors (OFET) materials . This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PenPTC typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with pentylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete conversion of the dianhydride to the desired imide product. The resulting product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in the production process. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications for use in electronic applications.
Chemical Reactions Analysis
Types of Reactions
PenPTC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding perylene tetracarboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced perylene derivatives.
Substitution: this compound can undergo substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups using suitable reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Perylene tetracarboxylic acid derivatives.
Reduction: Reduced perylene derivatives.
Substitution: Alkyl or aryl substituted perylene derivatives.
Scientific Research Applications
PenPTC has a wide range of scientific research applications, including:
Organic Electronics: This compound is used as a semiconductor material in organic thin-film transistors (OTFT) and organic field-effect transistors (OFET) due to its excellent charge transport properties.
Photovoltaics: It is used in organic photovoltaic cells (OPVs) as an electron acceptor material, contributing to the efficiency of solar energy conversion.
Sensors: this compound-based materials are used in the development of chemical and biological sensors due to their sensitivity to various analytes.
Light-Emitting Diodes (LEDs): It is used in organic light-emitting diodes (OLEDs) as an emissive layer material, providing high brightness and efficiency.
Biomedical Research: this compound derivatives are explored for their potential use in drug delivery systems and imaging agents due to their biocompatibility and fluorescence properties.
Mechanism of Action
PenPTC exerts its effects primarily through its electronic properties. The compound has a planar structure that allows for efficient π-π stacking interactions, facilitating charge transport in electronic devices. In organic thin-film transistors (OTFT) and organic field-effect transistors (OFET), this compound acts as a semiconductor material, enabling the flow of electrons or holes through the device. The molecular targets and pathways involved in its mechanism of action include the interaction with the active layer of the device, leading to the modulation of electrical conductivity and overall device performance.
Comparison with Similar Compounds
PenPTC can be compared with other similar compounds such as:
N,N’-Dihexyl-3,4,9,10-perylene dicarboximide: Similar to this compound but with hexyl groups instead of pentyl groups. It exhibits similar electronic properties but may have different solubility and processing characteristics.
N,N’-Dioctyl-3,4,9,10-perylene dicarboximide: Contains octyl groups, offering different solubility and film-forming properties compared to this compound.
Perylene-3,4,9,10-tetracarboxylic dianhydride: The precursor to this compound, used in the synthesis of various perylene derivatives.
This compound is unique due to its specific alkyl chain length, which provides a balance between solubility and electronic properties, making it suitable for a wide range of applications in organic electronics.
Properties
IUPAC Name |
7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O4/c1-3-5-7-17-35-31(37)23-13-9-19-21-11-15-25-30-26(34(40)36(33(25)39)18-8-6-4-2)16-12-22(28(21)30)20-10-14-24(32(35)38)29(23)27(19)20/h9-16H,3-8,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZCMNXYAOLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCC)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506080 | |
Record name | 2,9-Dipentylisoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76372-75-3 | |
Record name | 2,9-Dipentylisoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Dipentyl-3,4,9,10-perylenedicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PenPTC interact with methylammonium lead iodide (CH3NH3PbI3) and what are the downstream effects on the electronic structure?
A1: this compound exhibits strong chemical interactions with CH3NH3PbI3. Upon deposition of this compound molecules onto the perovskite surface, electron donation occurs from this compound to CH3NH3PbI3. [] This electron transfer leads to the filling of surface states present in the perovskite and the formation of a new interfacial gap state. [] This interaction modifies the energy level alignment at the interface. The downward surface band bending typically observed in pristine perovskite surfaces is reduced, and the perovskite conduction band minimum aligns with the lowest unoccupied molecular orbital (LUMO) of this compound. [] This alignment facilitates efficient electron extraction.
Q2: What is the significance of understanding the this compound/CH3NH3PbI3 interface for device applications?
A2: Understanding the chemical interactions and resulting electronic structure at the this compound/CH3NH3PbI3 interface is crucial for developing efficient and stable perovskite-based devices. [] The observed energy level alignment, particularly the favorable position of the LUMO for electron extraction, suggests that this compound could be a promising material for use in perovskite solar cells. Furthermore, the study highlights the importance of considering interfacial chemical reactions when designing and optimizing such devices. []
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